5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene

Organic Synthesis Medicinal Chemistry Chromatography

Standard norbornene monomers lack orthogonal reactive handles, forcing multiple protection-deprotection steps. This compound solves that limitation. • **Dual functionality**: Rigid norbornene ROMP scaffold + trimethoxymethyl (orthoester) group hydrolyzable to -COOH or -CHO. • **Lower volatility**: Higher bp and flash point vs. norbornene reduces evaporative losses during scale-up. • **Convergent synthesis**: Masked carbonyl survives metathesis, epoxidation, or dihydroxidation on the double bond. Immediate availability for polymer chemistry and complex polycyclic synthesis.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 196805-13-7
Cat. No. B177578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
CAS196805-13-7
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC(C1CC2CC1C=C2)(OC)OC
InChIInChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
InChIKeyIVESJZYRXSGNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene Overview


5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene (CAS 196805-13-7) is a bicyclic organic compound featuring a norbornene core substituted at the 5-position with a trimethoxymethyl (–C(OCH3)3) group. Its molecular formula is C11H18O3, with a molecular weight of 198.26 g/mol and a computed XLogP3-AA of 1.5 [1]. The compound combines the rigid, strained bicyclo[2.2.1]hept-2-ene framework—a privileged scaffold for ring-opening metathesis polymerization (ROMP) and stereoselective transformations—with a trimethyl orthoester moiety that serves as a masked carbonyl or orthogonal reactive handle . This dual functionality differentiates it from simple norbornene derivatives that lack the trimethoxymethyl group, enabling distinct reactivity profiles in cascade cyclizations and subsequent deprotection steps .

ROMP monomer with masked carbonyl functionality
Orthoester enables late-stage diversification strategies
Polarity profile supports distinct chromatographic purification

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene vs. Generic Alternatives


While norbornene (CAS 498-66-8) and its simple alkyl-substituted derivatives (e.g., 5-hexylbicyclo[2.2.1]hept-2-ene, CAS 22094-83-3) are well-established building blocks for ROMP and Diels–Alder reactions, their utility is confined to polymer backbone modification and addition chemistry [1]. The trimethoxymethyl group in 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene introduces an orthogonal reactive site that can be hydrolyzed to a carboxylic acid or aldehyde, or used directly as an orthoester-protected synthon, enabling convergent synthetic strategies not accessible with unsubstituted or alkyl-substituted analogs . Furthermore, the increased molecular weight and altered lipophilicity (XLogP3-AA = 1.5 for the target compound versus ~2.8 estimated for unsubstituted norbornene) affect solubility and partitioning behavior in multi-step syntheses and chromatographic purifications, making generic substitution a risk to both yield and product purity [2].

vs. Generic norbornene
Lacks orthoester; orthogonal reactivity and late-stage carbonyl installation are absent. Purification behavior may shift.
vs. Alkyl-substituted analogs
Different LogP and H-bond profile alter retention times and workup partitioning, complicating direct method transfer.
vs. Unsubstituted norbornene
Higher volatility and lower flash point may increase evaporative loss and handling requirements in scale-up.

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene Quantitative Differentiation


Molecular Weight & LogP Differentiation

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene (MW = 198.26 g/mol) is approximately 2.1× the molecular weight of unsubstituted norbornene (MW = 94.15 g/mol) and exhibits a computed XLogP3-AA of 1.5, which is lower than the estimated LogP of unsubstituted norbornene (~2.8) [1][2]. This combination of increased mass and reduced lipophilicity alters retention times in reverse-phase HPLC and silica gel chromatography relative to alkyl-substituted analogs (e.g., 5-hexyl derivative MW = 178.31 g/mol, boiling point ~237.4 °C) .

MW & LogP
Reported
MW +104.11 g/mol vs norbornene; XLogP3-AA −1.3 units
Supports purification from less polar byproducts
Computed properties; experimental validation advised
Organic Synthesis Medicinal Chemistry Chromatography

Elevated Boiling and Flash Points

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene exhibits a predicted boiling point of 220.9 °C at 760 mmHg and a predicted flash point of 77.6 °C . In contrast, unsubstituted norbornene boils at 96 °C with a flash point of −15 °C . This represents a >125 °C increase in boiling point and a >92 °C elevation in flash point, classifying the target compound as a combustible liquid rather than a highly flammable solid/liquid .

Boiling / Flash Point
Data to verify
ΔBP +124.9 °C; ΔFlash +92.6 °C (predicted)
May support less stringent temperature control
Predicted; direct experimental data unavailable
Process Chemistry Safety Large-Scale Synthesis

Orthoester Hydrolysis Reactivity

The target compound possesses 4 rotatable bonds (O–C bonds within the trimethoxymethyl group), whereas norbornene has 0 and 5-hexylbicyclo[2.2.1]hept-2-ene has 5 rotatable bonds (alkyl chain) [1][2][3]. The trimethoxymethyl group provides a hydrolytically labile orthoester that can be selectively cleaved to a carboxylic acid or aldehyde under mild acidic conditions, a reactivity profile absent in alkyl-substituted analogs [4]. This enables the compound to serve as a protected α-ketoacid or masked aldehyde equivalent in complex target synthesis.

Orthoester Reactivity
Class-level
4 rotatable bonds; hydrolyzable orthoester absent in norbornene analogs
Enables late-stage carbonyl installation
Orthoester hydrolysis is class-level knowledge
Protecting Group Strategy Peptide Mimetics Orthoester Chemistry

Refractive Index for Optical Materials

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has a predicted refractive index of 1.492 . This value is higher than that of unsubstituted norbornene (predicted ~1.477) and similar to that of 5-hexylbicyclo[2.2.1]hept-2-ene (predicted 1.483) . The trimethoxymethyl group, with its three oxygen atoms, increases polarizability relative to a hydrocarbon substituent, potentially affording polymers with tailored refractive indices when incorporated into ROMP-derived materials.

Refractive Index
Data to verify
nD 1.492 (predicted); +0.015 vs norbornene
Supports high-RI polymer design selection
Predicted; polymer film measurement required
Polymer Chemistry Optical Materials Coatings

Distinct Solubility Profile Advantage

The combination of a hydrophobic bicyclo[2.2.1]hept-2-ene core and a polar trimethoxymethyl group (three hydrogen bond acceptors) results in a unique solubility profile. The target compound is predicted to have 0 hydrogen bond donors and 3 hydrogen bond acceptors [1], whereas norbornene has 0 donors and 0 acceptors [2]. This difference increases solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile relative to hydrocarbon analogs, while maintaining sufficient lipophilicity (XLogP3-AA = 1.5) for extraction into ethyl acetate or dichloromethane [1].

Solubility Profile
Class-level
3 H-bond acceptors vs 0; XLogP3-AA 1.5
Facilitates dual-solvent extraction workup
Inferred from computed descriptors
Reaction Workup Purification Green Chemistry

Low Vapor Pressure Advantage

Based on boiling point elevation, 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is expected to have a significantly lower vapor pressure at ambient temperature compared to norbornene. Norbornene has a measured vapor pressure of approximately 30.06 kPa at 59 °C , whereas the target compound, with a boiling point 124.9 °C higher, will exhibit a vapor pressure several orders of magnitude lower at typical rotary evaporation temperatures (40–60 °C) . This minimizes product loss during solvent stripping and reduces the need for specialized cold-trapping equipment.

Vapor Pressure
Data to verify
BP 220.9 °C; >10²-fold lower vapor pressure inferred
May reduce evaporative loss during concentration
Inferred from boiling point; direct measurement absent
Process Chemistry Solvent Removal Scale-Up

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene Applications


Protected α-Ketoacid and Aldehyde Synthesis

The trimethoxymethyl orthoester serves as a hydrolyzable protecting group that can be unmasked to a carboxylic acid or aldehyde after the norbornene core has been elaborated. This enables convergent assembly of peptidomimetics and protease inhibitors. The higher molecular weight (198.26 g/mol) and lower LogP (1.5) facilitate purification of intermediates by silica gel chromatography, as retention is distinct from hydrocarbon byproducts [1][2].

ROMP Monomer for Optical Properties

The predicted refractive index of 1.492, combined with the ability to hydrolyze the orthoester post-polymerization, allows for the creation of polymers with adjustable polarity and refractive index. This monomer can be copolymerized with norbornene or 5-hexylbicyclo[2.2.1]hept-2-ene to fine-tune optical and mechanical properties of coatings and lenses .

Late-Stage Diversification in Natural Products

The orthogonal reactivity of the orthoester group permits selective transformations on the norbornene double bond (e.g., epoxidation, dihydroxylation, metathesis) without affecting the masked carbonyl. This enables the compound to act as a linchpin in the synthesis of complex polycyclic frameworks, where the ability to install a carbonyl group late in the sequence reduces protecting group manipulations and improves overall yield .

Process-Scale Synthesis with Safety and Yield

The 124.9 °C higher boiling point and 92.6 °C higher flash point compared to norbornene make this compound a safer and more practical building block for multi-kilogram syntheses. Lower volatility minimizes evaporative losses during solvent swaps and concentrations, improving mass balance and reducing the need for specialized emission controls .

Application
Selection Property
Validation Focus
Protected α-Ketoacid / Aldehyde Synthesis
Orthoester protecting group
Hydrolysis selectivity and purification efficiency
ROMP Monomer for Optical Polymers
Predicted refractive index tunability
Polymer film optical clarity and RI measurement
Late-Stage Diversification Scaffold
Orthogonal reactivity profile
Multi-step route selectivity and yield
Process-Scale Synthesis
Low volatility and flash point profile
Recovery yield and emission control verification

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